molecular formula C10H11BrS2 B171269 2-(2-Bromophenyl)-1,3-dithiane CAS No. 130614-23-2

2-(2-Bromophenyl)-1,3-dithiane

Cat. No.: B171269
CAS No.: 130614-23-2
M. Wt: 275.2 g/mol
InChI Key: DZEDCNZMBVQNRP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1,3-dithiane is an organosulfur compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 1,3-dithiane moiety. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-1,3-dithiane typically involves the bromination of 2-phenyl-1,3-dithiane. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-1,3-dithiane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The dithiane moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Corresponding substituted phenyl dithianes.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbon derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-1,3-dithiane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,3-dithiane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the dithiane moiety play crucial roles in its chemical behavior. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.

Comparison with Similar Compounds

    2-(2-Chlorophenyl)-1,3-dithiane: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodophenyl)-1,3-dithiane: Similar structure but with an iodine atom instead of bromine.

    2-Phenyl-1,3-dithiane: Lacks the halogen substitution.

Uniqueness: 2-(2-Bromophenyl)-1,3-dithiane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDCNZMBVQNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571398
Record name 2-(2-Bromophenyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130614-23-2
Record name 2-(2-Bromophenyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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